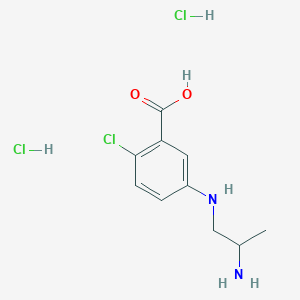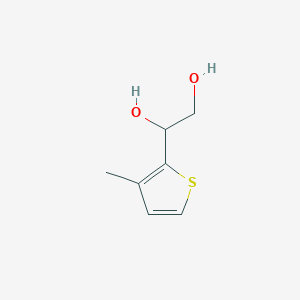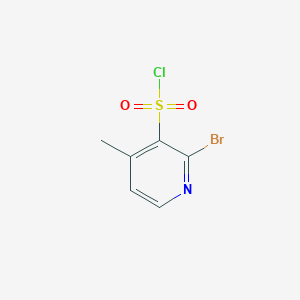![molecular formula C22H19F2N3O6S2 B3005909 Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 866042-08-2](/img/structure/B3005909.png)
Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a chemical compound with the molecular formula C22H19F2N3O6S2 and a molecular weight of 523.5295664 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H19F2N3O6S2. It contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a bis(carbonyl)amino group and a sulfanyl group linked to an acetate ester .Aplicaciones Científicas De Investigación
Glutaminase Inhibitors : A study by Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of BPTES analogs, which are glutaminase inhibitors. These compounds, including thiadiazole derivatives, have potential therapeutic implications in inhibiting the growth of lymphoma B cells.
Pharmacological Properties : The synthesis and evaluation of pharmacological properties of various thiadiazole derivatives, including their effects on the central nervous system, were explored in a study by Maliszewska-Guz et al. (2005).
Organic Chemistry and Crystal Engineering : Research by Ardan et al. (2017) highlights the crystal engineering of organometallic materials using 1,3,4-thiadiazole compounds. These studies offer insights into the coordination behavior of these compounds with transition metal ions.
Antimicrobial and Antifungal Activities : Various studies, such as those by Deohate and Berad (2009) and Sych et al. (2019), have synthesized thiadiazole derivatives and evaluated their potential as antimicrobial and antifungal agents.
Carbonic Anhydrase Inhibitors : The inhibition of tumor-associated isozyme IX by thiadiazole derivatives was investigated by Ilies et al. (2003). These inhibitors are of interest for their potential applications in cancer treatment.
Synthesis and Characterization in Organic Chemistry : The synthesis and characterization of thiadiazole derivatives have been a subject of interest in studies like that of Zareef et al. (2008). These studies contribute to our understanding of the molecular structure and properties of such compounds.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[5-[bis[(4-fluorophenyl)methoxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O6S2/c1-2-31-18(28)13-34-20-26-25-19(35-20)27(21(29)32-11-14-3-7-16(23)8-4-14)22(30)33-12-15-5-9-17(24)10-6-15/h3-10H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYVVKCCDQPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)N(C(=O)OCC2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)
![N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3005831.png)
![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)
![2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B3005835.png)


![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3005838.png)

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)



![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)
![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)
